H-Leu-leu-gly-OH

Description

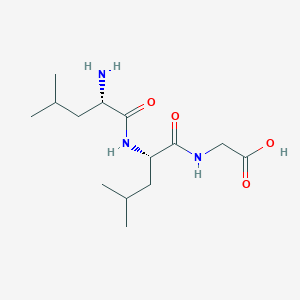

Structure

3D Structure

Properties

IUPAC Name |

2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O4/c1-8(2)5-10(15)13(20)17-11(6-9(3)4)14(21)16-7-12(18)19/h8-11H,5-7,15H2,1-4H3,(H,16,21)(H,17,20)(H,18,19)/t10-,11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKVEHGYYQEQOP-QWRGUYRKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427073 |

Source

|

| Record name | L-Leu-L-Leu-Gly | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4464-36-2 |

Source

|

| Record name | L-Leu-L-Leu-Gly | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of Leucyl-Leucyl-Glycine (H-Leu-Leu-Gly-OH)

Executive Summary

Molecule: Leucyl-leucyl-glycine (Leu-Leu-Gly / LLG) Molecular Weight: ~301.38 g/mol Significance: LLG is a hydrophobic tripeptide with emerging significance in modulating the mTOR signaling pathway in intestinal epithelial cells and serving as a proteolytically stable linker in antibody-drug conjugates (ADCs).

Technical Challenge: While a short sequence, the synthesis of LLG presents a specific "trojan horse" challenge: Diketopiperazine (DKP) formation . The presence of C-terminal Glycine combined with the steric bulk of the adjacent Leucine creates a high propensity for the dipeptide intermediate (H-Leu-Gly-OR) to cyclize and cleave from the resin or ester, drastically reducing yield.

This guide details two robust protocols designed to circumvent DKP formation while ensuring high optical purity (>99% ee).

Part 1: Strategic Synthesis Architecture

The choice of method depends on scale and downstream application.

| Feature | Method A: SPPS (Fmoc/tBu) | Method B: Solution Phase (Boc/Bzl) |

| Primary Use | R&D, Library Generation (< 5g) | GMP Production, Scale-up (> 100g) |

| Key Advantage | Speed, Automation | Cost-efficiency, Crystallizability |

| DKP Risk | High (Requires specific resin choice) | Moderate (Requires pH control) |

| Purity Strategy | RP-HPLC | Recrystallization |

Part 2: Method A - Solid-Phase Peptide Synthesis (SPPS)

The Gold Standard for R&D

Critical Experimental Design: Resin Selection

Do NOT use Wang Resin. Standard Wang resin requires TFA cleavage. However, the critical failure point in LLG synthesis occurs at the dipeptide stage. When Fmoc is removed from the second residue (Leu), the free amine of Leu can attack the C-terminal ester linkage to Gly, forming a cyclic DKP and detaching the peptide prematurely.

-

Recommended Support: 2-Chlorotrityl Chloride (2-CTC) Resin .

-

Rationale: The steric bulk of the trityl linker inhibits the back-biting attack required for DKP formation.

Experimental Protocol (0.1 mmol scale)

Reagents

-

Resin: 2-Chlorotrityl Chloride Resin (Loading: 1.0–1.6 mmol/g)

-

Amino Acids: Fmoc-Gly-OH, Fmoc-Leu-OH

-

Coupling: DIC (Diisopropylcarbodiimide) / Oxyma Pure

-

Deprotection: 20% Piperidine in DMF with 0.1M HOBt (HOBt suppresses aspartimide-like side reactions and racemization).

Workflow

Step 1: Resin Loading (The First Residue) [1]

-

Swell 100 mg 2-CTC resin in dry DCM for 20 min.

-

Dissolve Fmoc-Gly-OH (1.2 eq) in DCM (not DMF, to preserve the trityl chloride). Add DIPEA (4 eq).

-

Capping: Add MeOH (1 mL) to the reaction mixture (caps unreacted chlorides). Agitate 20 min.

-

Wash: DCM (3x), DMF (3x).

Step 2: Peptide Assembly (Fmoc Cycles)

-

Deprotection: Treat resin with 20% Piperidine/DMF (2 x 5 min). Wash DMF (5x).

-

Note: Perform the first deprotection (Fmoc-Gly-Resin -> H-Gly-Resin) quickly to minimize any potential DKP risk, though 2-CTC mitigates this.

-

-

Coupling 1 (Leu): Dissolve Fmoc-Leu-OH (3 eq), DIC (3 eq), and Oxyma (3 eq) in DMF. Pre-activate for 2 min. Add to resin.[1][2][3][4] Agitate 45 min at RT.

-

Coupling 2 (Leu): Repeat Deprotection and Coupling with Fmoc-Leu-OH.

Step 3: Cleavage & Global Deprotection

-

Wash final peptide-resin with DCM (5x) to remove all traces of DMF (DMF interferes with precipitation).

-

Cleavage Cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O.

-

Add 2 mL cocktail to resin. Agitate 90 min.

-

Filter filtrate into cold Diethyl Ether (-20°C).

-

Centrifuge precipitate (LLG crude). Wash pellet 2x with ether.

Visualization: SPPS Logic Flow

Figure 1: SPPS workflow highlighting the critical DKP risk point at the dipeptide stage and the mitigation strategy using 2-CTC resin.

Part 3: Method B - Solution Phase Synthesis

The Scalable Route (Gram to Kilogram)

Solution phase synthesis is preferred for scale-up as it avoids expensive resins and allows for the isolation/purification of intermediates. We will utilize a Boc-strategy (tert-butyloxycarbonyl) because Boc-amino acids are generally more crystalline and cheaper than Fmoc derivatives for large-scale use.

Strategic Route: Stepwise Elongation (C -> N)

Sequence: Boc-Leu-OH + H-Leu-Gly-OBzl

Experimental Protocol

Step 1: Synthesis of H-Leu-Gly-OBzl (Dipeptide)

-

Start: Glycine Benzyl Ester p-tosylate (H-Gly-OBzl·TsOH).

-

Activation: Dissolve Boc-Leu-OH (1.0 eq) in DCM/DMF. Add EDC·HCl (1.1 eq) and HOBt (1.1 eq) at 0°C. Stir 15 min.

-

Coupling: Add H-Gly-OBzl·TsOH and NMM (N-methylmorpholine, 2.2 eq) to neutralize the salt.

-

Reaction: Stir at RT for 4-6 hours. Monitor by TLC.

-

Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄. Evaporate to yield Boc-Leu-Gly-OBzl .

-

Deprotection: Treat with 4N HCl in Dioxane (30 min). Evaporate solvent.[4][5]

-

Result:H-Leu-Gly-OBzl·HCl .

-

Step 2: Synthesis of Boc-Leu-Leu-Gly-OBzl (Tripeptide)

-

Activation: Dissolve Boc-Leu-OH (1.0 eq) in DCM. Activate with Isobutyl Chloroformate (IBCF) and NMM at -15°C (Mixed Anhydride Method - highly efficient for Leu).

-

Coupling: Add H-Leu-Gly-OBzl·HCl (from Step 1) and NMM (1 eq).

-

Reaction: Stir at -15°C for 1 hour, then warm to RT overnight.

-

Isolation: Standard acid/base wash. Recrystallize from EtOAc/Hexane.

-

Result:Boc-Leu-Leu-Gly-OBzl .

-

Step 3: Global Deprotection

-

Hydrogenolysis: Dissolve tripeptide in MeOH. Add 10% Pd/C catalyst (10 wt%).

-

Stir under H₂ atmosphere (balloon) for 4 hours. This removes the Benzyl (OBzl) ester.

-

Boc Removal: Treat residue with TFA/DCM (1:1) or 4N HCl/Dioxane.

-

Final Product: H-Leu-Leu-Gly-OH.

Visualization: Solution Phase Convergence

Figure 2: Solution-phase synthetic route utilizing Boc-chemistry and benzyl ester protection.

Part 4: Quality Control & Troubleshooting

Analytical Specifications

-

HPLC: C18 Column, Gradient 5-60% ACN in Water (0.1% TFA).

-

Expectation: LLG is relatively hydrophobic; expect retention time shift compared to single amino acids.

-

-

Mass Spectrometry (ESI+): Calculated [M+H]+ = 302.4.

Troubleshooting Matrix

| Issue | Cause | Solution |

| Low Yield (SPPS) | DKP formation at dipeptide stage. | Switch to 2-CTC resin or Trityl resin. Do not use Wang or Merrifield resins. |

| Racemization | Over-activation of Histidine (not applicable here) or prolonged base exposure. | Use Oxyma/DIC instead of HATU/DIPEA. Maintain low temperature during activation. |

| Incomplete Coupling | Steric hindrance of Leu-Leu bond. | Double couple the second Leucine. Use "Magic Mixture" (DCM/DMF/NMP) to improve swelling. |

| Solubility | Hydrophobic aggregation. | Use Chaotropic salts (e.g., KSCN) or pseudoproline dipeptides if sequence is extended. |

References

-

Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[2][4][6] Chemical Reviews. (Contextual grounding for Boc/Fmoc strategies).

-

CEM Corporation. (2023). Total wash elimination for solid phase peptide synthesis. Available at: [Link]

-

Wang, T., et al. (2023). Gly-Leu instead of Gly promoted the proliferation and protein synthesis of chicken intestinal epithelial cells. Czech Journal of Animal Science. (Biological context for LLG analogs). Available at: [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]

- 5. Frontiers | The chemoenzymatic synthesis of glycan-terminated oligo(Leu)x [frontiersin.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

An In-Depth Technical Guide to the Predicted Biological Activity of Leucyl-leucyl-glycine (LLG)

Abstract

Leucyl-leucyl-glycine (LLG) is a tripeptide whose biological activities remain largely unexplored in the scientific literature. However, by examining the well-documented roles of its constituent amino acids—leucine and glycine—and the activities of related dipeptides, we can construct a robust, hypothesis-driven framework for predicting its physiological significance. This guide synthesizes the existing body of knowledge to propose that LLG is a bioactive peptide with potential roles in metabolic regulation, neurotransmission, and cellular protection. We further provide a comprehensive suite of experimental protocols to systematically investigate these predicted activities, offering a roadmap for researchers in drug discovery and the life sciences to unlock the therapeutic potential of this novel tripeptide.

Introduction: The Scientific Rationale for Investigating Leucyl-leucyl-glycine

The study of short-chain peptides has garnered significant interest due to their enhanced bioavailability and potent signaling capabilities compared to larger proteins.[1] Tripeptides, in particular, can be absorbed intact across the intestinal epithelium, often via transporters like PepT1, allowing them to exert systemic effects.[1] Leucyl-leucyl-glycine is composed of two leucine residues and one glycine residue. The individual and combined properties of these amino acids provide a compelling basis for investigating LLG as a novel bioactive molecule.

-

Leucine: A branched-chain amino acid (BCAA) renowned for its pivotal role in stimulating muscle protein synthesis through the activation of the mechanistic target of rapamycin (mTOR) signaling pathway.[2] Leucine also contributes to the regulation of insulin secretion.[3]

-

Glycine: The simplest amino acid, yet it possesses a diverse range of functions. It acts as an inhibitory neurotransmitter in the central nervous system (CNS), particularly at glycine receptors (GlyRs).[4][5] Furthermore, glycine exhibits potent anti-inflammatory, immunomodulatory, and cytoprotective properties.[6][7]

The dipeptide components of LLG, Leucyl-glycine (LG) and Glycyl-leucine (GL), have also been shown to be biologically active. LG has been demonstrated to elevate dopamine levels in the brain, suggesting a role in neurotransmission.[8] GL has been found to promote the proliferation and protein synthesis of intestinal epithelial cells, also through the mTOR signaling pathway.[2] This existing evidence strongly suggests that the tripeptide LLG is not merely an inert metabolite but a molecule with significant, predictable biological activities.

Predicted Biological Activities and Mechanisms of Action

Based on the functional roles of its constituents, we hypothesize that Leucyl-leucyl-glycine possesses a multi-faceted biological profile.

Metabolic Regulation via mTOR Signaling

Given the presence of two leucine residues, a primary predicted activity of LLG is the potent activation of the mTOR pathway. Leucine is a well-established allosteric activator of mTOR complex 1 (mTORC1), a master regulator of cell growth, proliferation, and protein synthesis.[2] The dipeptide Glycyl-leucine has already been shown to activate this pathway in intestinal epithelial cells.[2] Therefore, it is highly probable that LLG, upon cellular uptake, will be hydrolyzed into its constituent amino acids, leading to a localized increase in leucine concentration and subsequent mTORC1 activation.

-

Hypothesized Mechanism: LLG is transported into the cell via peptide transporters. Intracellular peptidases degrade LLG, releasing two molecules of leucine and one molecule of glycine. The increased intracellular leucine concentration activates the mTORC1 signaling cascade, leading to the phosphorylation of downstream targets like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting protein synthesis.

Caption: Hypothesized mTOR signaling activation by LLG.

Neuromodulatory Effects in the Central Nervous System

The glycine component of LLG suggests a potential role in neuromodulation. Glycine is a major inhibitory neurotransmitter that acts on strychnine-sensitive glycine receptors (GlyRs), which are ligand-gated chloride channels.[5] Furthermore, the related dipeptide Leucyl-glycine has been shown to increase dopamine levels in the nucleus accumbens, a key brain region involved in reward and motivation.[8] It is plausible that LLG could cross the blood-brain barrier and exert its effects either directly on neuronal receptors or after being metabolized to release glycine and leucine.

-

Hypothesized Mechanism:

-

Direct Action: LLG may act as an agonist or a positive allosteric modulator at GlyRs or other neuronal receptors.

-

Indirect Action: Following transport into the CNS and subsequent hydrolysis, the released glycine could activate GlyRs, leading to neuronal inhibition. The released leucine could also have modulatory effects. The increased glycine concentration could also influence dopaminergic pathways, as suggested by the effects of Leucyl-glycine.[8]

-

Anti-inflammatory and Cytoprotective Activities

Glycine is well-documented to possess anti-inflammatory and cytoprotective properties.[6][7] It can suppress the activation of inflammatory cells like macrophages and reduce the production of pro-inflammatory cytokines.[9] Glycine also protects cells from ischemic injury and oxidative stress.[6] It is therefore hypothesized that LLG, by delivering glycine to tissues, could exert similar protective effects.

-

Hypothesized Mechanism: LLG is taken up by cells in inflamed or injured tissues. Upon hydrolysis, the released glycine acts on glycine-gated chloride channels in inflammatory cells, which can reduce intracellular calcium levels and subsequently inhibit the release of pro-inflammatory mediators.[10] Glycine also contributes to the synthesis of glutathione, a major endogenous antioxidant.[11]

Experimental Protocols for the Investigation of Leucyl-leucyl-glycine

To validate the hypothesized biological activities of LLG, a structured experimental approach is necessary. The following protocols provide a framework for the in vitro and in vivo characterization of this tripeptide.

Synthesis and Characterization of Leucyl-leucyl-glycine

The initial step is to obtain high-purity LLG. This can be achieved through solid-phase peptide synthesis, a standard method for producing peptides of defined sequences.

Protocol 1: Solid-Phase Peptide Synthesis of LLG

-

Resin Preparation: Start with a pre-loaded Glycine-Wang resin.

-

Deprotection: Remove the Fmoc protecting group from glycine using a 20% piperidine solution in dimethylformamide (DMF).

-

Coupling of the first Leucine: Activate Fmoc-L-Leucine-OH using a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA in DMF. Add this to the deprotected resin and allow it to react.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents.

-

Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps with a second molecule of Fmoc-L-Leucine-OH.

-

Final Deprotection: Remove the final Fmoc group.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized LLG using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[12][13][14]

In Vitro Bioactivity Assays

Protocol 2: Assessment of mTOR Pathway Activation in HEK293 Cells

This protocol aims to determine if LLG can activate the mTOR signaling pathway.

-

Cell Culture: Culture human embryonic kidney (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Serum Starvation: Once cells reach 70-80% confluency, starve them in serum-free DMEM for 4-6 hours to reduce basal mTOR activity.

-

Treatment: Treat the starved cells with varying concentrations of LLG (e.g., 1 µM, 10 µM, 100 µM), leucine (positive control), or vehicle (negative control) for 30-60 minutes.

-

Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Western Blotting:

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.[6]

-

Probe the membrane with primary antibodies against phosphorylated S6K1 (p-S6K1) and phosphorylated 4E-BP1 (p-4E-BP1). Use antibodies against total S6K1, total 4E-BP1, and a housekeeping protein (e.g., GAPDH) for normalization.

-

Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.[15]

-

-

Data Analysis: Quantify band intensities and express the levels of phosphorylated proteins relative to the total protein levels.

Caption: Western Blot workflow for mTOR pathway analysis.

Protocol 3: Evaluation of Anti-inflammatory Activity in RAW 264.7 Macrophages

This protocol assesses the ability of LLG to suppress an inflammatory response.

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM with 10% FBS.

-

Pre-treatment: Pre-treat the cells with various concentrations of LLG or glycine (positive control) for 1-2 hours.

-

Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours to induce an inflammatory response. A control group should not receive LPS.

-

Nitric Oxide Measurement: Measure the accumulation of nitrite, a stable product of nitric oxide (NO), in the culture medium using the Griess reagent.

-

Cytokine Analysis: Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the culture supernatant using enzyme-linked immunosorbent assay (ELISA) kits.

-

Cell Viability: Perform an MTT assay to ensure that the observed effects are not due to cytotoxicity.

-

Data Analysis: Compare the levels of NO and cytokines in LLG-treated groups to the LPS-only group.

In Vivo Studies

Protocol 4: Assessment of Anti-inflammatory Effects in a Murine Model of Acute Inflammation

This protocol evaluates the in vivo anti-inflammatory potential of LLG.

-

Animal Model: Use male C57BL/6 mice. Acclimatize the animals for at least one week before the experiment.[16]

-

Treatment Groups:

-

Vehicle control (saline)

-

LPS only (1 mg/kg, intraperitoneal injection)

-

LPS + LLG (various doses, e.g., 10, 50, 100 mg/kg, oral gavage or intraperitoneal injection 1 hour before LPS)

-

LPS + Dexamethasone (positive control)

-

-

Inflammatory Challenge: Induce systemic inflammation by intraperitoneally injecting LPS.

-

Sample Collection: 4-6 hours after LPS injection, collect blood via cardiac puncture and harvest tissues (e.g., liver, lung).

-

Analysis:

-

Measure serum levels of TNF-α and IL-6 by ELISA.

-

Perform histological analysis of tissue sections to assess inflammatory cell infiltration.

-

Conduct a complete blood count (CBC) to analyze changes in white blood cell populations.[17]

-

-

Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in tables for clear comparison between treatment groups.

Table 1: Predicted In Vitro mTOR Activation by LLG

| Treatment | p-S6K1/Total S6K1 (Fold Change) | p-4E-BP1/Total 4E-BP1 (Fold Change) |

| Vehicle | 1.0 | 1.0 |

| Leucine (100 µM) | 5.0 ± 0.5 | 4.5 ± 0.4 |

| LLG (10 µM) | Predicted Increase | Predicted Increase |

| LLG (100 µM) | Predicted Dose-Dependent Increase | Predicted Dose-Dependent Increase |

Table 2: Predicted In Vitro Anti-inflammatory Effects of LLG

| Treatment | Nitric Oxide (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | Cell Viability (%) |

| Control | < 1 | < 10 | < 10 | 100 |

| LPS (100 ng/mL) | 25 ± 3 | 1500 ± 150 | 1000 ± 100 | 98 ± 2 |

| LPS + Glycine (1 mM) | 12 ± 2 | 700 ± 80 | 500 ± 60 | 99 ± 1 |

| LPS + LLG (100 µM) | Predicted Decrease | Predicted Decrease | Predicted Decrease | Predicted High Viability |

Conclusion and Future Directions

This technical guide provides a scientifically grounded framework for the investigation of the biological activities of Leucyl-leucyl-glycine. Based on the known functions of its constituent amino acids and related dipeptides, LLG is hypothesized to be a bioactive tripeptide with significant potential in metabolic regulation, neuromodulation, and cytoprotection. The detailed experimental protocols outlined herein offer a clear path for the systematic validation of these hypotheses. Future research should also focus on the pharmacokinetic and pharmacodynamic properties of LLG, including its absorption, distribution, metabolism, and excretion (ADME) profile, to fully elucidate its therapeutic potential. The exploration of novel peptides like LLG is a promising avenue for the development of new therapeutic agents for a range of human diseases.

References

- Gly-Leu instead of€Gly promoted the proliferation and protein synthesis of€chicken intestinal epithelial cells. (2023). Czech Journal of Animal Science, 68(9), 391–398.

- Relationship: Nerves and l-glycine. (n.d.). Caring Sunshine.

- [Effect on uptake of D-glucose, L-leucine and L-leucylglycine into intestinal brush border membrane vesicles isolated from rats fed either oligopeptide or amino acid elemental diet]. (1990). Nihon Geka Gakkai Zasshi, 91(10), 1735-1742.

- Glycine receptor. (n.d.). In Wikipedia.

- Interaction of Ingested Leucine with Glycine on Insulin and Glucose Concentrations. (2015). Journal of Amino Acids, 2015, 635287.

- Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. (2018).

- Study by Use of 1H NMR Spectroscopy of the Adsorption and Decomposition of Glycine, Leucine, and Derivatives in TiO2 Photocatalysis. (2006). The Journal of Physical Chemistry B, 110(49), 24821–24828.

- Anti-Inflammatory Function of Plant-Derived Bioactive Peptides: A Review. (2022). Foods, 11(16), 2445.

- Enzymatic degradation of beta- and mixed alpha,beta-oligopeptides. (2010). Chembiochem, 11(6), 769-773.

- L-Glycine: a novel antiinflammatory, immunomodulatory, and cytoprotective agent. (2003). Current Opinion in Clinical Nutrition and Metabolic Care, 6(2), 229-241.

- Production of Bioactive Peptides in an In Vitro System. (2009). Methods in Molecular Biology, 539, 21-34.

- Glycine: The Smallest Anti-Inflammatory Micronutrient. (2023). Nutrients, 15(10), 2393.

- HPLC Methods for analysis of Glycine. (n.d.).

- Evaluating the mTOR Pathway in Physiological and Pharmacological Settings. (2013). Methods in Molecular Biology, 1031, 191-202.

- Multifarious Beneficial Effect of Nonessential Amino Acid, Glycine: A Review. (2017). Oxidative Medicine and Cellular Longevity, 2017, 1716701.

- The glycine-containing dipeptide leucine-glycine raises accumbal dopamine levels in a subpopulation of rats presenting a lower endogenous dopamine tone. (2022). Amino Acids, 54(5), 785-797.

- Anti-Inflammatory Activity of Peptides from Ruditapes philippinarum in Lipopolysaccharide-Induced RAW264.7 Cells and Mice. (2023). Marine Drugs, 21(3), 173.

- Caco-2 cell permeability assays to measure drug absorption. (2008). Methods in Molecular Biology, 426, 265-281.

- Glycine: The Smallest Anti-Inflammatory Micronutrient. (2023). Nutrients, 15(10), 2393.

- Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies. (2020). Drug Delivery, 27(1), 1307-1322.

- Caco-2 Permeability Assay. (n.d.).

- Western blot analysis of the mTOR signalling pathway Training... (n.d.).

- Current in vitro testing of bioactive peptides is not valuable. (2017). Trends in Food Science & Technology, 60, 50-56.

- Impurity analysis of L-aspartic acid and glycine by HPLC-UV-CAD. (n.d.). Thermo Fisher Scientific.

- Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases. (2021). Nutrients, 13(5), 1435.

- In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (2019). Revista de Ciências Farmacêuticas Básica e Aplicada, 40.

- L-Glycine: a novel antiinflammatory, immunomodulatory, and cytoprotective agent. (2003). Current Opinion in Clinical Nutrition and Metabolic Care, 6(2), 229-241.

- 1 H NMR spectrum of L-Leu-Gly-Gly in D 2 O (0.028 mol L-1 ) at 9.4 T,... (n.d.).

- Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies. (2020). Drug Delivery, 27(1), 1307-1322.

- Peptide trafficking and translocation across membranes in cellular signaling and self-defense strategies. (2009). Current Opinion in Cell Biology, 21(4), 508-515.

- In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. (n.d.). Bio-protocol.

- Enzymatic Production of Collagen Oligopeptides from Porcine Skin and Their Structure–Activity Relationships in Anti-Aging and Skin-Whitening Effect. (2023). Foods, 12(23), 4321.

- Automated Permeability Assays for Caco-2 and MDCK Cells. (n.d.). Diva-portal.org.

- Identifying amino acids in protein NMR spectra. (n.d.).

- Determination of amino acid without derivatization by using HPLC - HILIC column. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 291-296.

- Pilot-Scale Enzymatic Synthesis of Bioactive Oligopeptides in Eutectic-Based Media. (1997). Biotechnology Progress, 13(5), 597-601.

- analysis of amino acids by high performance liquid chromatography. (2017). International Journal of Pharmaceutical Sciences and Research, 8(5), 1896-1903.

- mTOR Pathway Antibody Sampler Kit #9964. (n.d.). Cell Signaling Technology.

- Multifarious Beneficial Effect of Nonessential Amino Acid, Glycine: A Review. (2017). Oxidative Medicine and Cellular Longevity, 2017, 1716701.

- Caco 2 Cell Permeability Assay. (2019, July 30). YouTube.

- Proteins and Peptide Drugs: Different Routes of Administration for Their Delivery. (2019). Journal of Drug Delivery and Therapeutics, 9(4-A), 743-748.

- Why does glycine give only one peak at NMR spectrum? (2018, December 11). Quora.

- Transport across cell membrane. (n.d.). BYJU'S.

- Possible Mechanisms by Which Enzymatic Degradation of Human Serum Albumin Can Lead to Bioactive Peptides and Biomarkers. (2016). Frontiers in Physiology, 7, 379.

- Beneficial Effects of the Amino Acid Glycine. (2016). Mini-Reviews in Medicinal Chemistry, 16(1), 15-31.

- Route of administr

- Variable temperature NMR characterization of a-glycine. (2008). Solid State Nuclear Magnetic Resonance, 33(3-4), 71-78.

Sources

- 1. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. Basics and recent advances in peptide and protein drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic analysis for the degradation of glycyl-L-leucine and L-leucyl-glycine in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Caco-2 Permeability | Evotec [evotec.com]

- 6. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 7. Khan Academy [khanacademy.org]

- 8. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. creative-peptides.com [creative-peptides.com]

- 12. researchgate.net [researchgate.net]

- 13. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]

- 14. jocpr.com [jocpr.com]

- 15. mTOR Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 16. scielo.br [scielo.br]

- 17. mdpi.com [mdpi.com]

Leucyl-leucyl-glycine (LLG): From Neuropeptide Fragment to Mechanistic Probe and Prodrug Linker

The following technical guide details the history, discovery, and applications of Leucyl-leucyl-glycine (LLG).

Executive Summary

Leucyl-leucyl-glycine (H-Leu-Leu-Gly-OH) is a hydrophobic tripeptide that has served as a critical tool in three distinct eras of biochemical research: the mapping of invertebrate neuropeptides, the characterization of mammalian peptide transport (PepT1), and the design of protease-cleavable linkers for targeted cancer therapeutics. While not a standalone blockbuster drug, LLG is a "foundational molecule"—a chemical key used to unlock the mechanisms of how cells absorb nutrients and how enzymes distinguish substrates.

Part 1: Chemical Identity and Historical Origins

Chemical Structure and Properties

LLG is a linear tripeptide composed of two leucine residues and a C-terminal glycine. Its high hydrophobicity, driven by the leucine side chains, makes it an ideal substrate for studying hydrophobic interactions in biological systems.

| Property | Data |

| Sequence | Leu-Leu-Gly (L-L-G) |

| Formula | C |

| Molecular Weight | ~301.38 g/mol |

| Hydrophobicity | High (due to Leu-Leu motif) |

| Isoelectric Point (pI) | ~5.98 |

| Solubility | Soluble in water; stable in acidic media |

Discovery: The Anemone Connection

The sequence Leu-Leu-Gly was first identified not as a free peptide, but as a conserved structural motif within the neuropeptides of the sea anemone Anthopleura elegantissima and the hydromedusa Polyorchis penicillatus.

In the 1980s, researchers isolating RFamide-like peptides from these primitive nervous systems discovered sequences such as Pol-RFamide I (

Part 2: The Mechanistic Probe (Peptide Transport)

The most significant historical contribution of LLG lies in the elucidation of the PepT1 (SLC15A1) transporter. In the 1990s, as scientists attempted to understand how the intestine absorbs protein digestion products, LLG emerged as a model substrate.

The PepT1 Validation System

Unlike free amino acids, which require specific transporters for each charge type (acidic, basic, neutral), di- and tripeptides are transported promiscuously by PepT1. LLG was pivotal in proving that hydrophobicity correlates with transport affinity.

-

Mechanism: PepT1 utilizes a proton gradient (

) to drive the uptake of LLG against a concentration gradient. -

Significance: Studies using LLG demonstrated that the intestinal brush border membrane prefers peptides with bulky, hydrophobic side chains (like Leucine) at the N-terminus. This logic is now applied to improve the oral bioavailability of peptidomimetic drugs (e.g., Valacyclovir), which "trick" PepT1 into transporting them.

Visualization: The PepT1 Transport Pathway

The following diagram illustrates the proton-coupled transport mechanism validated using LLG.

Caption: Figure 1. Proton-coupled transport of LLG via PepT1. The hydrophobic Leucine residues facilitate high-affinity binding.

Part 3: Enzymatic Profiling (The "Fingerprint" Substrate)

In microbiology, particularly within the study of Lactic Acid Bacteria (LAB) like Lactobacillus and Lactococcus, LLG is used to differentiate specific peptidases.

Differentiating Peptidases

Bacteria possess a battery of peptidases to degrade milk proteins. LLG is a specific substrate for PepT (Tripeptidase) and PepO (Endopeptidase) but is resistant to others.

| Enzyme | Organism | Activity on Leu-Leu-Gly | Significance |

| PepN (Aminopeptidase N) | L. helveticus | Low / None | Prefers single N-terminal cleavage (Lys-, Leu-). |

| PepT (Tripeptidase) | L. helveticus | High | Specifically cleaves tripeptides into Dipeptide + AA. |

| PepO (Endopeptidase) | L. lactis | Moderate | Cleaves oligopeptides; LLG acts as a minimal substrate. |

| PepW | L. delbrueckii | Specific | LLG is the diagnostic substrate for PepW activity. |

Protocol Insight: When characterizing a new bacterial strain, researchers incubate cell lysates with LLG. If free Leucine and Glycine are released rapidly, but tetrapeptides are not touched, it confirms the presence of specific tripeptidases (PepT/PepW).

Part 4: Therapeutic Frontiers (Prodrug Linkers)

The modern application of LLG has shifted toward drug delivery systems . The tripeptide sequence is utilized as a protease-sensitive "linker" in polymer-drug conjugates.

The Cathepsin Cleavage Strategy

Many tumors overexpress lysosomal proteases, such as Cathepsins . By attaching a toxic drug (e.g., Paclitaxel or Doxorubicin) to a polymer carrier via an LLG linker, the drug remains inactive in the bloodstream (too large to enter normal cells).

-

EPR Effect: The polymer accumulates in tumor tissue due to leaky vasculature (Enhanced Permeability and Retention).

-

Endocytosis: The tumor cell internalizes the polymer.

-

Activation: Lysosomal enzymes (specifically Cathepsins) recognize the Leu-Leu-Gly sequence and cleave it.

-

Release: The cytotoxic drug is released specifically inside the cancer cell.

Visualization: The Prodrug Activation Logic

Caption: Figure 2.[2] LLG acts as a sacrificial linker, ensuring drugs are released only upon exposure to intracellular tumor proteases.

Part 5: Experimental Protocol (Self-Validating)

Protocol: Kinetic Assay of PepT-Like Activity using LLG

Objective: To quantify tripeptidase activity in a biological sample.

Reagents:

-

Substrate: 2 mM H-Leu-Leu-Gly-OH in 50 mM Phosphate Buffer (pH 7.0).

-

Enzyme Source: Bacterial lysate or tissue homogenate.

-

Detection: Cadmium-Ninhydrin reagent (detects free amino acids).

Workflow:

-

Equilibration: Pre-incubate 900 µL of Substrate solution at 37°C for 5 minutes.

-

Initiation: Add 100 µL of Enzyme Source. Mix by inversion.

-

Sampling: At t=0, 5, 10, and 20 minutes, remove 100 µL aliquots.

-

Quenching: Immediately mix aliquot with 100 µL of 10% Trichloroacetic acid (TCA) to stop reaction.

-

Analysis: Centrifuge to remove protein precipitate. Analyze supernatant via HPLC (C18 column) or Ninhydrin colorimetry.

-

Validation Check: If the peak for Leu-Leu-Gly decreases while peaks for Leu-Leu (dipeptide) and Gly (amino acid) appear, Endopeptidase activity is present. If Free Leucine appears immediately, Aminopeptidase activity is dominant.

-

References

-

Isolation from Anthopleura: Grimmelikhuijzen, C. J., et al. (1988).[1] Isolation of L-3-phenyllactyl-Leu-Arg-Asn-NH2 (Antho-RNamide), a sea anemone neuropeptide containing an unusual amino-terminal blocking group.[3] Proceedings of the National Academy of Sciences. Link

-

PepT1 Substrate Specificity: Adibi, S. A. (1997). The oligopeptide transporter (Pept-1) in human intestine: biology and function. Gastroenterology. Link

-

Bacterial Peptidase Profiling: Christensen, J. E., et al. (1999). Peptidases and Amino Acid Catabolism in Lactic Acid Bacteria. Antonie van Leeuwenhoek. Link

-

Prodrug Linker Design: Duncan, R. (2003). The dawning era of polymer therapeutics. Nature Reviews Drug Discovery. Link

-

Peptidase PepW Characterization: Stucky, K., et al. (1995). Cloning and expression of the pepW gene from Lactobacillus delbrueckii subsp. lactis. Journal of Bacteriology. Link

Sources

A Senior Application Scientist's Guide to H-Leu-Leu-Gly-OH: From Sourcing to Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to H-Leu-Leu-Gly-OH: A Building Block with Potential

The tripeptide H-Leu-Leu-Gly-OH is a sequence of three amino acids: two leucine residues followed by a glycine residue. While the specific biological functions of this particular tripeptide are not extensively documented in publicly available literature, its constituent amino acids provide clues to its potential roles. Leucine is an essential branched-chain amino acid (BCAA) known for its role in protein synthesis and metabolic regulation.[1] Glycine is the simplest amino acid, contributing to the synthesis of other amino acids, purines, and heme.[1] Small peptides like H-Leu-Leu-Gly-OH can serve as valuable tools in various research applications, including as building blocks in the synthesis of larger, more complex peptides and as ligands for studying peptide transporters and peptidases.

Sourcing and Procurement of H-Leu-Leu-Gly-OH: A Comparative Analysis

The quality of a synthetic peptide is paramount to the success of any research endeavor. Therefore, the selection of a reputable commercial supplier is a critical first step. A thorough evaluation of potential vendors should extend beyond mere price comparison to include a detailed assessment of product specifications and the quality of supporting documentation.

When sourcing H-Leu-Leu-Gly-OH, researchers should meticulously review the Certificate of Analysis (CoA) provided by the supplier. A comprehensive CoA is a hallmark of a reliable vendor and should include, at a minimum, the peptide's identity, purity as determined by High-Performance Liquid Chromatography (HPLC), and mass spectrometry (MS) data confirming the correct molecular weight.[2][3]

Below is a comparative table of representative commercial suppliers for peptides similar to H-Leu-Leu-Gly-OH. Please note that direct listings for H-Leu-Leu-Gly-OH are limited, and custom synthesis is a common route for obtaining this specific peptide.

| Supplier | Product Name | Catalog Number | Purity | Price (USD) | Notes |

| Bachem AG | H-Leu-Leu-Leu-OH | 4002312.0001 | >97% | Varies | A similar tripeptide, indicating capability for custom synthesis.[4] |

| Chem-Impex | H-Leu-Gly-Gly-OH | 04576 | Varies | Varies | A structural isomer, suggesting expertise in similar peptide synthesis.[5] |

| MedChemExpress | H-Leu-Leu-OH | HY-W008642 | 99.10% | Varies | A dipeptide precursor, highlighting their peptide chemistry offerings.[6] |

| Custom Peptide Synthesis Vendors | H-Leu-Leu-Gly-OH | N/A | Typically >95% or >98% | Varies | The most direct route to obtain the specific tripeptide. Purity and analysis are determined by the service agreement. |

Expert Insight: When opting for custom synthesis, it is crucial to clearly define the required purity level and the analytical data to be provided. Requesting both HPLC and mass spectrometry data is a standard and necessary practice to ensure the identity and purity of the synthesized peptide.

The Science of Synthesis: Crafting H-Leu-Leu-Gly-OH

The synthesis of H-Leu-Leu-Gly-OH is typically achieved through Solid-Phase Peptide Synthesis (SPPS), a robust and widely adopted methodology.[4] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

The general workflow for the Fmoc/tBu-based SPPS of H-Leu-Leu-Gly-OH is illustrated in the diagram below.

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for H-Leu-Leu-Gly-OH.

Detailed Experimental Protocol for SPPS of H-Leu-Leu-Gly-OH

This protocol is a generalized procedure and may require optimization based on the specific resin and reagents used.

-

Resin Preparation: Start with a pre-loaded Glycine-Wang resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the glycine residue. Wash the resin thoroughly with DMF.

-

First Leucine Coupling: Activate Fmoc-Leu-OH with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours. Wash the resin with DMF.

-

Second Leucine Coupling: Repeat the Fmoc deprotection and coupling steps with another equivalent of Fmoc-Leu-OH.

-

Final Deprotection: After the final coupling, remove the Fmoc group from the N-terminal leucine.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS), to cleave the peptide from the resin and remove any side-chain protecting groups.[4]

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. The crude product is then purified by preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[7]

-

Lyophilization: The pure fractions are pooled and lyophilized to obtain the final peptide as a white, fluffy powder.

Quality Control and Characterization: Ensuring Peptide Integrity

Rigorous quality control is essential to validate the identity, purity, and quantity of the synthesized H-Leu-Leu-Gly-OH. The two primary analytical techniques employed for this purpose are HPLC and mass spectrometry.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for assessing the purity of synthetic peptides.[8] The separation is based on the differential partitioning of the peptide and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point for method development.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 214 nm and 280 nm.

The purity of the peptide is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, thereby verifying its identity.[9] Electrospray ionization (ESI) is a commonly used ionization technique for peptides.

The expected monoisotopic mass of H-Leu-Leu-Gly-OH (C₁₄H₂₇N₃O₄) is approximately 301.20 Da. In the positive ion mode, the peptide will be observed as the protonated molecular ion [M+H]⁺ at m/z 302.2.

Caption: Quality control workflow for synthetic H-Leu-Leu-Gly-OH.

Best Practices for Handling and Storage

To ensure the long-term stability and integrity of H-Leu-Leu-Gly-OH, proper handling and storage procedures are crucial.

-

Storage of Lyophilized Peptide: Lyophilized peptides should be stored at -20°C or colder in a desiccator to protect them from moisture.[10] Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation.[11]

-

Reconstitution: For reconstitution, use a high-purity solvent such as sterile, nuclease-free water or an appropriate buffer. The choice of solvent will depend on the experimental application.

-

Storage of Peptide Solutions: It is recommended to prepare aliquots of the reconstituted peptide solution to avoid repeated freeze-thaw cycles, which can lead to degradation.[10] Peptide solutions should be stored at -20°C or colder.

Potential Applications in Research and Drug Development

While specific biological activities of H-Leu-Leu-Gly-OH are not well-defined, its structure suggests several potential areas of application for researchers:

-

Substrate for Peptidase Activity Assays: Tripeptides are often substrates for various peptidases. H-Leu-Leu-Gly-OH could be used to characterize the activity of known or novel enzymes.

-

Peptide Transporter Studies: Small peptides are transported across cell membranes by specific transporters. This tripeptide could be employed to study the kinetics and specificity of such transport systems.

-

Building Block for Peptide Synthesis: As a tripeptide fragment, H-Leu-Leu-Gly-OH can be incorporated into larger peptide sequences through solution-phase ligation techniques.

-

Drug Delivery Research: The physicochemical properties of small peptides can be explored in the context of developing peptide-based drug delivery systems.[5]

Expert Recommendation: Given the limited data on its specific biological functions, initial exploratory studies using H-Leu-Leu-Gly-OH should focus on its interaction with peptidases and peptide transporters relevant to the researcher's field of interest.

Conclusion

H-Leu-Leu-Gly-OH, while not as extensively characterized as some other small peptides, represents a valuable tool for researchers in various disciplines. By understanding the nuances of its synthesis, purification, and characterization, and by adhering to best practices for its handling and storage, scientists can confidently incorporate this tripeptide into their research with a high degree of certainty in its quality and integrity. The foundation of successful research lies in the quality of the starting materials, and this guide provides the necessary framework for ensuring that H-Leu-Leu-Gly-OH is a reliable component of your experimental design.

References

-

Bachem AG. H-Leu-Gly-OH. [Link]

-

Aapptec. H-Leu-OH [61-90-5]. [Link]

-

Bachem AG. H-Leu-Leu-Leu-OH. [Link]

-

A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

-

Technology Networks. Essential Amino Acids: Chart, Abbreviations and Structure. [Link]

-

PubChem. Glycyl-L-leucine. [Link]

-

Innovagen AB. Quality control of synthetic peptides. [Link]

- Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 194, 3-33.

- Culf, A. S., & Ouellette, R. J. (2010). Solid-phase synthesis of N-substituted glycine oligomers (α-peptoids) and derivatives. Molecules (Basel, Switzerland), 15(8), 5282–5335.

-

AmbioPharm. What data is provided on the Certificate of Analysis (CoA)?. [Link]

- Google Patents.

- He, Y., & Julian, R. R. (2018). Structure and fragmentation chemistry of the peptide radical cations of glycylphenylalanylglycine (GFG). Journal of the American Society for Mass Spectrometry, 29(8), 1648–1657.

- Coin, I., & Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Google Patents. Preparative RP-HPLC method for purifying peptides.

- Li, T., & Zhao, J. (2014). Preparation and characterization of tripeptide chiral stationary phases with varying amino acid sequences and terminal groups. Analytical Methods, 6(22), 9031-9037.

-

D-Leucylglycine: A Key Pharmaceutical Intermediate for Your Synthesis. [Link]

- G. A. Junk and H. J. Svec (1963). The mass spectra of the α-amino acids. Journal of the American Chemical Society, 85(6), 839-845.

- G. A. Garcia, D. H. Williams, S. A. Martin, and P. J. Derrick (1986).

- R. M. Blumenthal, G. W. Reutimann, M. G. Hanna, and J. M. Calvo (1987). Effect of glycyl-L-leucine on the synthesis of individual polypeptides in Escherichia coli K-12. Journal of bacteriology, 169(5), 2346–2353.

- Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)

- Coin, I., & Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

-

Master Organic Chemistry. Introduction to Peptide Synthesis. [Link]

- Barbeau, A., Roy, M., & Kastin, A. J. (1976). Preliminary clinical studies with L-prolyl-L-leucyl-glycine amide in Parkinson's disease.

-

NIBSC. Peptide Handling, dissolution & Storage. [Link]

-

Mass spectra of the fragmentation of singly charged glycine cations... - ResearchGate. [Link]

- Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 194, 3-33.

-

AdooQ Bioscience. Leu-Leu-OH. [Link]

-

Phenomenex. High-Efficiency Protein Purification by HPLC. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

- Nowick, J. S. (2013). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

-

Bluewell Peptides. Certificate of analysis (COA). [Link]

-

DLRC Group. Synthetic Peptides: Understanding The New CMC Guidelines. [Link]

-

Bluewell Peptides. Certificate of analysis (COA). [Link]

Sources

- 1. technologynetworks.com [technologynetworks.com]

- 2. What Data is Provided on the Certificate of Analysis | AmbioPharm [ambiopharm.com]

- 3. verifiedpeptides.com [verifiedpeptides.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. bachem.com [bachem.com]

- 8. hplc.eu [hplc.eu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. fda.gov [fda.gov]

- 11. mdpi.com [mdpi.com]

Technical Guide: Stability Profiling and Storage Optimization of Leucyl-Leucyl-Glycine (LLG)

[1]

Executive Summary

Leucyl-leucyl-glycine (H-Leu-Leu-Gly-OH) is a hydrophobic tripeptide often employed as a model substrate for metalloproteases (e.g., aminopeptidases like PepT) and as a structural probe in peptide self-assembly studies.[1] While lacking oxidative-sensitive residues like Methionine or Cysteine, LLG presents distinct stability challenges driven by its hydrophobic N-terminal leucine block .[1]

The primary risks to LLG integrity are hydrophobic aggregation (fibrillation) in aqueous solution and diketopiperazine (DKP) formation leading to sequence truncation. This guide provides a scientifically grounded framework to mitigate these risks, ensuring experimental reproducibility.

Physicochemical Profile & Solubility

Understanding the molecular drivers of LLG behavior is the first step in designing a robust storage protocol.

| Property | Value / Characteristic | Implication for Storage/Handling |

| CAS Number | 4464-36-2 | Use for precise procurement verification. |

| Sequence | H-Leu-Leu-Gly-OH | Hydrophobic N-terminus; flexible C-terminus.[1] |

| Molecular Weight | ~301.4 g/mol | Small enough for rapid diffusion; prone to DKP cyclization. |

| Isoelectric Point (pI) | ~5.95 (Calculated) | Minimum solubility occurs near pH 6.0 (zwitterionic form).[1] |

| Hydropathy | High (Leu-Leu block) | Critical: Poor solubility in neutral water; prone to aggregation.[1] |

| Hygroscopicity | Moderate to High | Lyophilized powder will absorb moisture, accelerating hydrolysis. |

Solubility Protocol (The "Rule of Hydrophobicity")

LLG is sparingly soluble in pure water due to the aliphatic side chains of the two Leucine residues.

-

Recommended Solvent: DMSO (Dimethyl sulfoxide) or Dilute Acetic Acid (0.1 M) .[1]

-

Mechanism: Acetic acid protonates the C-terminal carboxylate (suppressing the zwitterion) and the N-terminal amine, increasing polarity and disrupting hydrophobic stacking.[1]

-

Avoid: Phosphate Buffered Saline (PBS) at pH 7.4 for initial reconstitution, as it promotes aggregation near the pI.

Degradation Mechanisms: The "Why" Behind the Protocol

Storage conditions must actively suppress the three primary degradation pathways for LLG.

A. Diketopiperazine (DKP) Formation

The most insidious degradation pathway for N-terminal hydrophobic di/tripeptides is the formation of a cyclic diketopiperazine.

-

Mechanism: The N-terminal amine nucleophilically attacks the carbonyl carbon of the second peptide bond.

-

Result: Cleavage of the peptide into Cyclo(Leu-Leu) (a cyclic dipeptide) and free Glycine .[1]

-

Trigger: Promoted by basic pH (>8.0) and elevated temperatures.[2][3]

B. Hydrophobic Aggregation

The Leu-Leu motif has a high propensity to form

-

Impact: Loss of effective concentration (precipitation) and assay variability.

-

Prevention: Store at concentrations <1 mM in aqueous buffers or use organic co-solvents (DMSO).

C. Hydrolysis

While the peptide bond is kinetically stable at neutral pH, contamination with trace proteases (ubiquitous on skin/surfaces) will rapidly degrade LLG, as it is a specific substrate for aminopeptidases.

Visualization: Degradation Pathways

Caption: Pathways leading to LLG loss. DKP formation splits the peptide into a cyclic byproduct and free glycine, while hydrolysis yields constituent amino acids.

Storage & Handling Protocols

Phase 1: Lyophilized Powder (Long-Term Storage)[1]

-

Temperature: -20°C is standard; -80°C is optimal for storage >12 months.

-

Atmosphere: Store under nitrogen or argon if possible to prevent moisture uptake.

-

Vialing: Use amber glass or opaque plastic to minimize light exposure (though LLG is not highly photosensitive, this is Good Laboratory Practice).

-

Equilibration: Crucial Step. Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the hygroscopic peptide, initiating hydrolysis.

Phase 2: Solution State (Working Aliquots)[1]

-

Solvent: Reconstitute in sterile 0.1% Acetic Acid or DMSO .

-

Concentration: High stock concentration (e.g., 5-10 mM) is preferred over dilute stocks to minimize surface adsorption losses.[1]

-

Aliquot Strategy: Divide into single-use aliquots (e.g., 20-50 µL).

-

Freeze-Thaw: Strictly Avoid. Each cycle induces ice-crystal formation that can disrupt peptide hydration shells and promote aggregation.[1]

-

Shelf Life:

Visualization: Optimized Handling Workflow

Caption: Step-by-step workflow to maximize peptide integrity from receipt to experimental use.

Experimental Validation: Quality Control

Do not assume stability; validate it. The following protocols allow you to verify the integrity of your LLG stock.

Protocol A: Purity Check via RP-HPLC

-

Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 60% B over 20 minutes. (LLG is hydrophobic and will elute later than simple hydrophilic peptides).

-

Detection: UV at 214 nm (Peptide bond absorption).

-

Acceptance Criteria: Single peak >95% area. Appearance of earlier eluting peaks suggests hydrolysis (Gly/Leu) or DKP formation.

Protocol B: Identity Verification via Mass Spectrometry (ESI-MS)[1]

References

-

Biosynth. (n.d.). H-Leu-Leu-Gly-OH Product Page (CAS 4464-36-2).[1][4] Retrieved from [1]

-

Sigma-Aldrich. (n.d.).[1] Peptide Stability and Storage Guidelines. Retrieved from [1]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Leu-Gly (Related Dipeptide Structure). Retrieved from [1]

-

Bachem. (n.d.). Peptide Handling and Solubility Guide. Retrieved from [1]

-

Matoba, T., & Hata, T. (1972). Relationship between Bitterness of Peptides and their Chemical Structures. Agricultural and Biological Chemistry.[4][5] (Discusses Cyclo-Leu-Leu formation). Retrieved from [1]

A Technical Guide to the Theoretical Isoelectric Point (pI) of Leucyl-leucyl-glycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoelectric point (pI) is a fundamental physicochemical property of peptides and proteins, representing the pH at which the molecule carries no net electrical charge. This parameter is critical in drug development, formulation, and proteomics, as it governs solubility, stability, and biological interactions. This technical guide provides an in-depth, first-principles approach to understanding and calculating the theoretical pI of the tripeptide Leucyl-leucyl-glycine (Leu-Leu-Gly). We will dissect the ionization behavior of its constituent functional groups, apply established biochemical equations, and discuss the practical implications and limitations of theoretical pI values in a research and development context.

Introduction: The Significance of the Isoelectric Point

In the landscape of peptide-based therapeutics and biochemical research, the isoelectric point (pI) stands out as a critical determinant of a molecule's behavior. The pI is the specific pH at which a molecule, such as an amino acid or peptide, exists as a zwitterion—electrically neutral with an equal number of positive and negative charges.[1] This property profoundly influences a peptide's solubility, which is typically at its minimum at the pI, and its mobility in an electric field, a principle that forms the basis of separation techniques like isoelectric focusing and certain forms of chromatography.

For drug development professionals, an accurate understanding of a peptide's pI is indispensable for:

-

Formulation Development: Predicting and controlling the solubility and stability of peptide drugs in various buffers and excipients.

-

Purification Strategies: Designing effective separation protocols, such as ion-exchange chromatography.

-

Pharmacokinetics: Modeling a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as charge state can affect membrane permeability and protein binding.

This guide focuses on the tripeptide Leucyl-leucyl-glycine (Leu-Leu-Gly), a simple yet illustrative model for exploring the principles of theoretical pI calculation.

Fundamental Principles of Peptide Ionization

Every peptide possesses at a minimum two ionizable groups: the α-amino group at the N-terminus and the α-carboxyl group at the C-terminus.[2] Additionally, the side chains (R-groups) of certain amino acids can also be ionized.[3] The ionization state of each of these groups is dependent on the surrounding pH and is described by its acid dissociation constant, or pKa.

The pKa value represents the pH at which a specific ionizable group is 50% protonated and 50% deprotonated. The relationship between pH, pKa, and the charge state of a group is quantitatively described by the Henderson-Hasselbalch equation.[4][5]

Henderson-Hasselbalch Equation: pH = pKa + log([A⁻]/[HA])[4]

Where:

-

[A⁻] is the concentration of the deprotonated (conjugate base) form.

-

[HA] is the concentration of the protonated (acid) form.

From this relationship, a crucial rule of thumb emerges:

-

If the pH is below the pKa , the group will be predominantly protonated .

-

If the pH is above the pKa , the group will be predominantly deprotonated .

Methodology: Calculating the Theoretical pI of Leucyl-leucyl-glycine

The calculation of a peptide's theoretical pI is a systematic process that involves identifying all ionizable groups and their respective pKa values.

Step 1: Identify Ionizable Groups in Leu-Leu-Gly

The tripeptide Leucyl-leucyl-glycine consists of three amino acids. We must inspect each component for groups that can gain or lose a proton:

-

N-Terminus: The α-amino group (-NH3+) of the first Leucine.

-

C-Terminus: The α-carboxyl group (-COO⁻) of the final Glycine.

-

Side Chains:

Therefore, Leu-Leu-Gly has only two ionizable groups.

Step 2: Assign Appropriate pKa Values

The pKa values of the terminal groups in a peptide are different from those in free amino acids due to the influence of the adjacent peptide bond. For calculations, it is crucial to use pKa values that are representative of peptide termini.[8]

| Ionizable Group | Typical pKa Value for Peptides | Reference |

| C-Terminal α-carboxyl (-COOH) | ~3.1 - 3.3 | [8] |

| N-Terminal α-amino (-NH3+) | ~7.7 - 8.0 | [8] |

For this guide, we will use the average values: pKa₁ = 3.2 for the C-terminus and pKa₂ = 7.9 for the N-terminus.

Step 3: Iterative pH Analysis and Net Charge Determination

Let's analyze the charge of the peptide across a pH spectrum:

-

At a very low pH (e.g., pH 1): The pH is below both pKa₁ (3.2) and pKa₂ (7.9).

-

The C-terminal carboxyl group is protonated (-COOH), charge = 0.

-

The N-terminal amino group is protonated (-NH3+), charge = +1.

-

Net Charge = +1

-

-

At an intermediate pH (e.g., pH 5.5): The pH is above pKa₁ (3.2) but below pKa₂ (7.9).

-

The C-terminal carboxyl group is deprotonated (-COO⁻), charge = -1.

-

The N-terminal amino group is protonated (-NH3+), charge = +1.

-

Net Charge = 0 (This is the isoelectric region)

-

-

At a very high pH (e.g., pH 10): The pH is above both pKa₁ (3.2) and pKa₂ (7.9).

-

The C-terminal carboxyl group is deprotonated (-COO⁻), charge = -1.

-

The N-terminal amino group is deprotonated (-NH2), charge = 0.

-

Net Charge = -1

-

Step 4: pI Calculation

For a peptide with only two ionizable groups (the N- and C-termini), the isoelectric point is the average of the two pKa values.[9][10] This is the point where the positive charge from the N-terminus is perfectly balanced by the negative charge from the C-terminus.

pI = (pKa₁ + pKa₂) / 2

Using our selected pKa values: pI = (3.2 + 7.9) / 2 pI = 5.55

Thus, the theoretical isoelectric point of Leucyl-leucyl-glycine is 5.55 .

Visualization of Ionization States

To visually represent the relationship between pH and the charge state of Leu-Leu-Gly, the following workflow diagram can be used.

Caption: Ionization states of Leu-Leu-Gly at different pH ranges.

Discussion: Bridging Theory and Experimental Reality

While theoretical pI calculation provides an invaluable estimate, it is crucial for scientists to recognize its limitations. The actual, experimentally determined pI of a peptide can deviate from the theoretical value due to several factors:

-

Ionic Strength of the Solvent: The presence of salts in the buffer can shield the charged groups, slightly altering their pKa values.

-

Temperature: Acid dissociation is a thermodynamic process, and pKa values are temperature-dependent.

-

Local Microenvironment: In larger proteins, the folding of the peptide chain can place ionizable groups in unique microenvironments (e.g., buried in a hydrophobic core) that can significantly shift their pKa values.[8]

Therefore, while computational tools and theoretical calculations are excellent starting points, empirical verification through methods like isoelectric focusing (IEF) or capillary electrophoresis is often necessary for precise characterization, especially in late-stage drug development and for regulatory submissions.[11]

Conclusion

The theoretical pI of a peptide is a cornerstone of its physicochemical characterization. By systematically identifying ionizable groups, assigning appropriate pKa values, and applying the principles of acid-base chemistry, we have calculated the theoretical pI of Leucyl-leucyl-glycine to be 5.55. This value serves as a robust prediction for its behavior in solution, guiding experimental design in purification, formulation, and analytical characterization. For the research and drug development professional, a thorough grasp of these principles is not merely academic but a practical necessity for accelerating the path from discovery to application.

References

-

Title: Henderson–Hasselbalch equation Source: Khan Academy URL: [Link]

-

Title: Amino acid pKa and pKi values Source: Isca Biochemicals URL: [Link]

-

Title: How do you calculate the net charge of peptide using the Henderson-Hasselbalch formula? Source: Study.com URL: [Link]

-

Title: A summary of the measured pK values of the ionizable groups in folded proteins Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Henderson Hasselbalch MCAT Trick for Buffer pH Without a Calculator Source: YouTube URL: [Link]

-

Title: Henderson Hasselbach equation and charge of peptides Source: YouTube URL: [Link]

-

Title: How to Calculate Peptide Charge and Isoelectric Point MCAT Trick Source: YouTube URL: [Link]

-

Title: Ch27 pKa and pI values Source: University of Calgary URL: [Link]

-

Title: Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences Source: National Institutes of Health (NIH) URL: [Link]

-

Title: 13.15: pKa and Amino Acids Source: Chemistry LibreTexts URL: [Link]

-

Title: Calculating Isoelectric Point of Proteins (Example) Source: YouTube URL: [Link]

-

Title: Glycine Structure, Properties, & Benefits Source: Turito URL: [Link]

-

Title: Essential Amino Acids: Chart, Abbreviations and Structure Source: Technology Networks URL: [Link]

Sources

- 1. iscabiochemicals.com [iscabiochemicals.com]

- 2. bachem.com [bachem.com]

- 3. homework.study.com [homework.study.com]

- 4. Khan Academy [khanacademy.org]

- 5. youtube.com [youtube.com]

- 6. Glycine Structure, Properties, & Benefits - Turito [turito.com]

- 7. technologynetworks.com [technologynetworks.com]

- 8. A summary of the measured pK values of the ionizable groups in folded proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

H-Leu-leu-gly-OH as a substrate in enzyme assays.

Application Note: H-Leu-Leu-Gly-OH as a Physiologically Relevant Substrate for Aminopeptidase Profiling

Introduction

H-Leu-Leu-Gly-OH (L-Leucyl-L-Leucyl-Glycine) is a synthetic tripeptide substrate primarily utilized to assay the activity of Leucyl Aminopeptidase (LAP) (EC 3.4.11.1) and Insulin-Regulated Aminopeptidase (IRAP) (EC 3.4.11.3), also known as Placental Leucine Aminopeptidase (P-LAP) or Oxytocinase.

Unlike chromogenic substrates (e.g., Leu-pNA) or fluorogenic substrates (e.g., Leu-AMC) which utilize non-peptide leaving groups, H-Leu-Leu-Gly-OH mimics the N-terminal sequence of endogenous peptides such as oxytocin and vasopressin . This makes it a critical tool for validating the "true" peptidase activity of enzymes against peptide bonds, distinguishing catalytic efficiency (

Key Applications:

-

Drug Discovery: Screening inhibitors for IRAP (cognitive enhancement targets).

-

Enzymology: Distinguishing cytosolic LAP from membrane-bound IRAP.

-

Quality Control: Verifying specific activity of purified aminopeptidase batches.

Mechanism of Action

Aminopeptidases are metalloenzymes that catalyze the cleavage of amino acids from the N-terminus of protein or peptide substrates.[1][2] H-Leu-Leu-Gly-OH serves as a specific substrate where the enzyme targets the peptide bond between the N-terminal Leucine and the second Leucine.

Reaction Stoichiometry:

Note: Prolonged incubation may result in secondary cleavage of the resulting dipeptide (H-Leu-Gly-OH) into Leucine and Glycine, depending on the enzyme's processivity.

Pathway Visualization

Figure 1: Enzymatic hydrolysis pathway of H-Leu-Leu-Gly-OH by aminopeptidases.

Technical Specifications & Preparation

| Parameter | Specification | Notes |

| Molecular Weight | 301.38 g/mol | |

| Sequence | Leu-Leu-Gly | N-terminal free amine required. |

| Solubility | Water (up to 16 mg/mL) | Avoid DMSO if possible; peptide is poorly soluble in DMSO. |

| Stability | Solid: 2 years at -20°C | Solution: Unstable; prepare fresh or store at -80°C for <1 month. |

| pH Optimum | 7.0 – 8.0 | Enzyme dependent (IRAP prefers pH 7.4). |

Reagent Preparation:

-

Stock Solution (10 mM): Dissolve 3.01 mg of H-Leu-Leu-Gly-OH in 1.0 mL of ultrapure water. Sonicate briefly if necessary.

-

Assay Buffer: 50 mM HEPES or Tris-HCl, pH 7.4, containing 100 mM NaCl.

-

Critical: Aminopeptidases are metalloenzymes (Zn²⁺/Mn²⁺). Avoid EDTA or EGTA in the buffer.

-

Experimental Protocols

Two methods are detailed below. Method A (HPLC) is the Gold Standard for accuracy. Method B (Colorimetric) is suitable for high-throughput screening.[3]

Method A: RP-HPLC Quantitative Assay (Gold Standard)

Rationale: Since H-Leu-Leu-Gly-OH is not chromogenic, HPLC separates the substrate from the cleavage products, allowing direct quantification via UV absorbance at the peptide bond (210 nm).

Workflow Diagram:

Figure 2: HPLC-based workflow for monitoring H-Leu-Leu-Gly-OH degradation.

Detailed Steps:

-

Reaction Mix: Combine 10 µL of 10 mM H-Leu-Leu-Gly-OH stock with 80 µL Assay Buffer.

-

Initiation: Add 10 µL of Enzyme solution. Incubate at 37°C.

-

Time-Course: Remove aliquots at 0, 15, 30, and 60 minutes.

-

Termination: Mix aliquot 1:1 with 10% Trifluoroacetic Acid (TFA) to quench.

-

HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 60% B over 20 minutes.

-

Detection: UV at 214 nm.

-

-

Analysis: The tripeptide (LLG) is more hydrophobic than the products (Leu and LG). Substrate depletion or Product appearance (Leu) can be quantified against a standard curve.

Method B: Cadmium-Ninhydrin Colorimetric Assay

Rationale: Ninhydrin reacts with free amino groups. Hydrolysis of H-Leu-Leu-Gly-OH releases free Leucine, increasing the net colorimetric signal.

-

Reaction: Incubate 100 µL Enzyme + 100 µL Substrate (2 mM) at 37°C.

-

Reagent: Prepare Cd-Ninhydrin reagent (0.8 g ninhydrin, 80 mL ethanol, 10 mL acetic acid, 1 g CdCl₂ dissolved in 1 mL water).

-

Development: Add 1 mL Cd-Ninhydrin reagent to the reaction mix. Heat at 84°C for 5 minutes.

-

Measurement: Cool rapidly on ice. Measure Absorbance at 505 nm .

-

Note: Run a blank (Buffer + Substrate) to account for the background amine signal of the uncleaved tripeptide.

Data Analysis & Troubleshooting

Calculating Activity:

Troubleshooting Guide:

| Issue | Probable Cause | Solution |

| High Background (Method B) | Substrate Autohydrolysis | Store substrate at -80°C; Check buffer pH. |

| No Activity Detected | Metal Stripping | Ensure buffer is EDTA-free; Add 10 µM ZnCl₂. |

| Insoluble Substrate | Wrong Solvent | Dissolve in water/buffer, NOT DMSO. |

| Peak Overlap (Method A) | Gradient too fast | Shallow the HPLC gradient (e.g., 1% B/min). |

References

-

Tsujimoto, M., et al. (1992). "Purification and characterization of human placental leucine aminopeptidase." Archives of Biochemistry and Biophysics.

-

MedChemExpress. (2023). "H-Leu-Leu-OH and Peptide Solubility Data." Product Technical Sheets.

-

Matsui, T., et al. (2006). "Inhibition of aminopeptidases by dipeptides." Biological and Pharmaceutical Bulletin.

-

PubChem. (2023). "Compound Summary: Leucyl-leucyl-glycine." National Library of Medicine.

Sources

Application Note: Protocol for H-Leu-Leu-Gly-OH Stock Solution Preparation

Abstract & Scope

This Application Note provides a standardized protocol for the preparation, solubilization, and storage of H-Leu-Leu-Gly-OH , a tripeptide commonly utilized as a metalloprotease substrate and a reference standard in chromatographic profiling.

Unlike simple hydrophilic peptides, H-Leu-Leu-Gly-OH presents a specific solubility challenge due to its amphiphilic nature: the hydrophobic N-terminal dileucine (Leu-Leu) motif contrasts with the C-terminal glycine. Improper solubilization frequently leads to "micro-aggregation"—a phenomenon where the peptide appears dissolved but exists as colloidal clusters, leading to erratic kinetic data in enzymatic assays. This guide prioritizes a DMSO-based stock preparation to ensure thermodynamic stability and homogeneity.

Physicochemical Profile

Understanding the molecule is the first step to successful handling.

| Property | Value | Notes |

| Sequence | Leu-Leu-Gly | Hydrophobic N-terminus; Flexible C-terminus. |

| Formula | C₁₄H₂₇N₃O₄ | |

| Molecular Weight | 301.38 g/mol | Useful for molarity calculations. |

| CAS Number | 4464-36-2 | Distinct from Leu-Gly (686-50-0). |

| Isoelectric Point (pI) | ~5.98 (Theoretical) | Zwitterionic at neutral pH. |

| Hydrophobicity | High (Leu-Leu motif) | Critical: Poor solubility in neutral aqueous buffers. |

Solvent Selection Strategy (The "Why")

The Solubility Paradox

While Glycine is polar, the Leu-Leu sequence creates a significant hydrophobic patch. In pure water or saline (PBS) at neutral pH, the water molecules form highly ordered "ice-like" cages (clathrates) around the isobutyl side chains of the leucine residues. This is entropically unfavorable, driving the peptide molecules to stick together (aggregate) to minimize water exposure.

Therefore, we strictly recommend an organic co-solvent (DMSO) for the primary stock solution.

-

DMSO (Dimethyl Sulfoxide): Disrupts peptide-peptide hydrophobic interactions, ensuring monomeric dispersion.

-

Aqueous Buffers (PBS/Tris): Only suitable for working solutions (diluted < 5%) after the peptide is fully dissolved in DMSO.

Protocol: Preparation of 10 mM Stock Solution

Materials Required[1][2][3][4][5][6][7][8]

-

Peptide: H-Leu-Leu-Gly-OH (Lyophilized powder).

-

Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9% purity (cell culture grade).

-

Vessel: Amber glass vial (to protect from light) or low-binding polypropylene tube.

-

Equipment: Vortex mixer, Benchtop Centrifuge.

Step-by-Step Workflow

Step 1: Equilibration & Weighing

-

Thermal Equilibration: Remove the peptide vial from the freezer (-20°C) and place it in a desiccator. Allow it to warm to room temperature (approx. 30 mins) before opening.

-

Expert Insight: Opening a cold vial introduces atmospheric moisture, which condenses on the hygroscopic peptide, causing hydrolysis or weighing errors.

-

-

Weighing: Weigh approximately 3.0 mg of peptide.

-

Calculation: To prepare 1 mL of 10 mM stock:

-

Step 2: Solubilization (The "Dropwise" Method)

-

Place the weighed powder into the vial.

-